

Technical Guide: Physicochemical and Toxicological Profile of 2,3-Butanedione-¹³C₂

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Compound of Interest

Compound Name: 2,3-Butanedione-¹³C₂

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This technical guide provides an in-depth overview of the isotopically labeled compound 2,3-Butanedione-¹³C₂, with a focus on its molecular properties, analytical methodologies, and its role in neurotoxic pathways. This information is intended to support research and development activities where this compound may be used as a tracer or standard.

Molecular Profile of 2,3-Butanedione-¹³C₂

2,3-Butanedione, also known as diacetyl, is a naturally occurring organic compound. The isotopic labeling with Carbon-13 (¹³C) at two positions results in 2,3-Butanedione-¹³C₂, a valuable tool in metabolic and mechanistic studies.

Physicochemical Data

The key quantitative data for 2,3-Butanedione-¹³C₂ are summarized in the table below.

Property	Value	Reference
Chemical Formula	¹² C ₂ ¹³ C ₂ H ₆ O ₂	[1]
Molecular Weight	88.07 g/mol	[1][2][3][4]
CAS Number	1173018-75-1	[1]

Note: The molecular weight is calculated based on the specific isotopic composition.

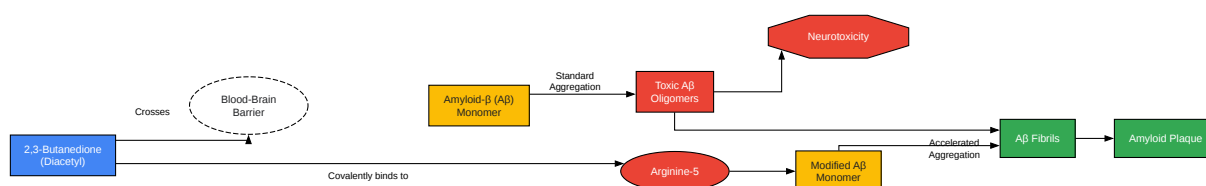
Toxicological Profile: Neurotoxicity and Amyloid- β Interaction

Recent studies have highlighted the neurotoxic potential of 2,3-butanedione (diacetyl). This has significant implications for occupational health and potentially for neurodegenerative disease research.

Interaction with Amyloid- β

Research has shown that diacetyl can interact with the amyloid- β (A β) peptide, which is a hallmark of Alzheimer's disease. Diacetyl has been found to accelerate the aggregation of A β into β -pleated sheet structures[5][6]. This interaction involves the covalent binding of diacetyl to the Arginine-5 residue of the A β peptide[5]. Interestingly, while diacetyl promotes the aggregation of A β , some studies suggest it may lead to the formation of non-toxic plaques, potentially reducing neuronal inflammation[7]. However, other findings indicate that diacetyl can enhance the cytotoxic effects of A β on nerve cells[5][8]. The ability of diacetyl to cross the blood-brain barrier further elevates concerns about its potential for long-term neurological toxicity[5][6][8].

The proposed mechanism of diacetyl-induced amyloid- β aggregation is depicted in the following signaling pathway diagram.



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Proposed pathway of 2,3-butanedione's interaction with amyloid- β .

Experimental Protocols

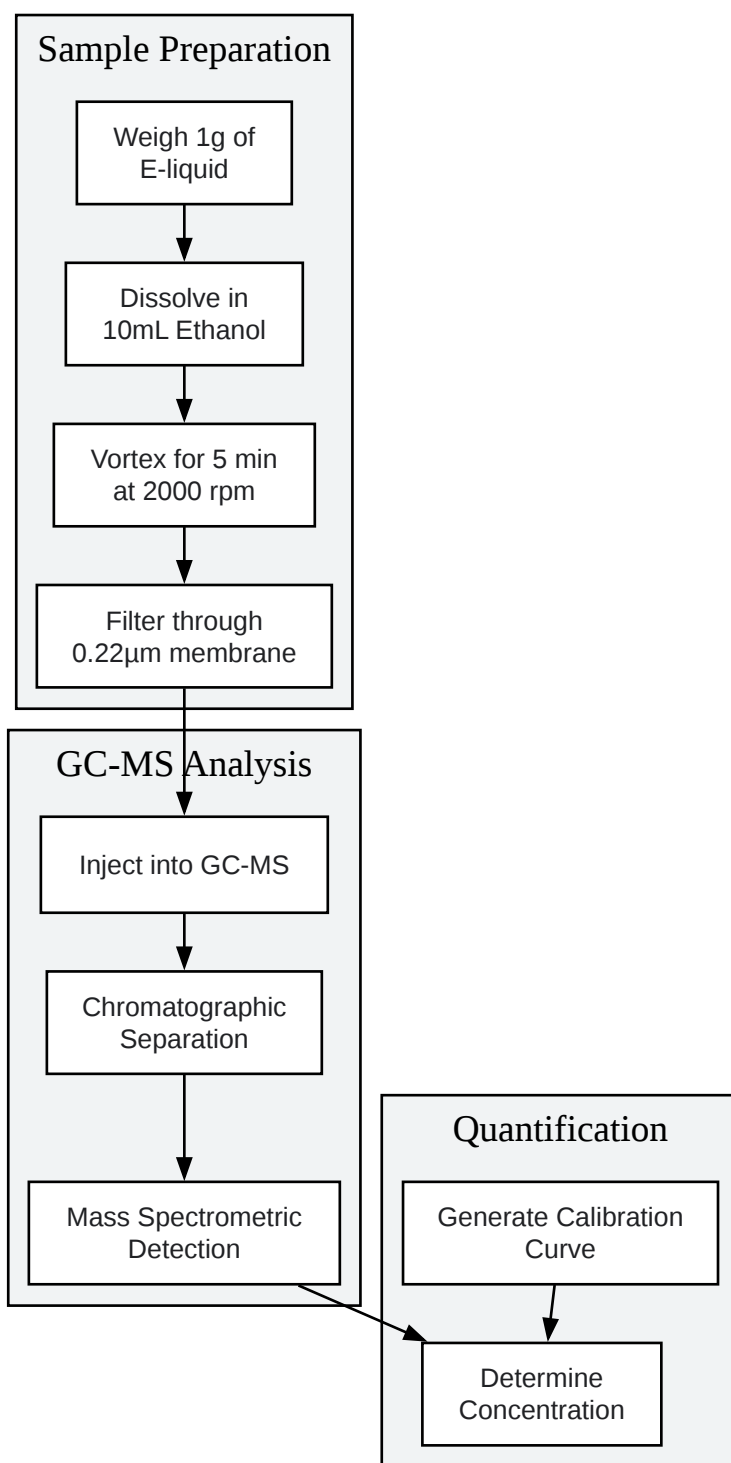
Accurate quantification of 2,3-butanedione is crucial for toxicological studies and food quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and sensitive method for this purpose.

Quantification of 2,3-Butanedione in E-liquid by GC-MS

This protocol is adapted from a method for determining 2,3-butanedione in e-liquid samples[2][9].

1. Sample Preparation: a. Accurately weigh 1 gram of the e-liquid sample into a 10 mL volumetric flask. b. Add ethanol to the flask to bring the volume to 10 mL. c. Securely stopper the flask and vortex for 5 minutes at 2,000 rpm to ensure thorough mixing and extraction. d. Filter the resulting solution through a 0.22 μ m membrane filter into a GC vial.
2. GC-MS Analysis: a. Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Shimadzu GCMS-QP2020 NX) is used[2]. b. Injection: Inject a defined volume of the filtered sample into the GC. c. Separation: The separation is achieved on a suitable capillary column. d. Detection: The mass spectrometer is operated in a suitable mode (e.g., Selected Ion Monitoring) for sensitive and specific detection of 2,3-butanedione.
3. Calibration and Quantification: a. Prepare a series of calibration standards of 2,3-butanedione in a relevant matrix (e.g., a propylene glycol/glycerin mixture)[2]. b. Analyze the standards using the same GC-MS method to generate a calibration curve. c. The concentration of 2,3-butanedione in the sample is determined by comparing its peak area to the calibration curve.

The following diagram illustrates the general workflow for this experimental protocol.



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Workflow for the quantification of 2,3-butanedione by GC-MS.

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